1-(1,3,4-Thiadiazol-2-YL)piperazine

Description

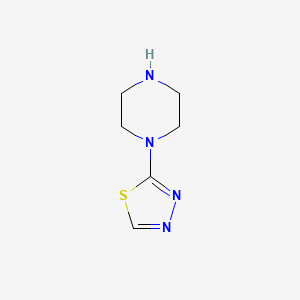

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,3,4-Thiadiazol-2-YL)piperazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The confluence of the 1,3,4-thiadiazole ring and a piperazine moiety creates the chemical entity 1-(1,3,4-Thiadiazol-2-YL)piperazine. This molecule represents a significant scaffold in modern medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is noted for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The piperazine ring, a common fragment in pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to modulate receptor interactions[3]. The combination of these two rings into a single molecule offers a promising framework for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties is critical for anticipating a compound's behavior in biological systems, guiding formulation development, and optimizing its potential as a drug candidate. Due to the limited availability of direct experimental data for this specific molecule, this guide will focus on a plausible synthetic route, predicted physicochemical parameters, and detailed, field-proven experimental protocols for their determination.

Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process that is well-documented for analogous structures. A common strategy involves the initial formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by its coupling with a suitably protected or activated piperazine derivative.

A representative synthetic approach is outlined below. This method first involves the cyclization of thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole core, which is then halogenated and subsequently reacted with piperazine.

Caption: General synthetic workflow for this compound.

Core Physicochemical Properties

Precise experimental determination of physicochemical properties is paramount in drug discovery. In the absence of published experimental data for this compound, we present a table of predicted values from reputable computational models. These predictions serve as a valuable baseline for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 170.24 g/mol | Influences diffusion and absorption rates. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability. |

| pKa (most basic) | 7.8 - 8.2 | Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and receptor binding. The piperazine nitrogen is the primary basic center. |

| logP | -0.5 to 0.5 | The octanol-water partition coefficient indicates the lipophilicity of the compound. This range suggests a relatively hydrophilic nature, which is often associated with good aqueous solubility but may limit membrane permeability. |

| Aqueous Solubility | > 1 mg/mL | High aqueous solubility is crucial for administration and absorption. The predicted value suggests good solubility, consistent with the predicted logP. The solubility will be highly pH-dependent due to the basic nature of the piperazine ring. |

| Polar Surface Area | ~70 Ų | Relates to hydrogen bonding potential and membrane permeability. A value below 140 Ų is generally considered favorable for oral absorption. |

Note: These values are computationally predicted and should be experimentally verified.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following sections detail the standard, self-validating experimental protocols for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's charge at a given pH, which in turn affects its interaction with biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Potentiometric titration is a robust and accurate method for pKa determination[4].

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Standardized Acid: Using a strong acid of known concentration ensures accurate determination of the amount of compound present and the stoichiometry of the protonation reaction.

-

Automated Titrator: This provides precise and reproducible addition of the titrant and allows for fine-grained data collection around the equivalence point.

-

First Derivative Plot: This mathematical treatment of the data makes it easier to accurately identify the equivalence point, especially for complex titration curves, thereby increasing the accuracy of the pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. The shake-flask method, while labor-intensive, remains the gold standard for its direct measurement.

Caption: Workflow for logP determination by the shake-flask method.

Causality Behind Experimental Choices:

-

Mutually Saturated Solvents: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements and lead to an inaccurate logP value.

-

pH 7.4 Buffer: For ionizable compounds, the distribution between phases is pH-dependent. Using a buffer at physiological pH (7.4) provides a more biologically relevant measure, often referred to as logD (the distribution coefficient).

-

Centrifugation: This step is essential to ensure a clean separation of the two phases, preventing cross-contamination that would compromise the accuracy of the concentration measurements.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. Poor solubility is a major hurdle in drug development. The equilibrium solubility method is a reliable way to determine the thermodynamic solubility of a compound.

Caption: Workflow for aqueous solubility determination.

Causality Behind Experimental Choices:

-

Excess Solid: Starting with an excess of the solid compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the system reaches equilibrium more efficiently.

-

Validated Analytical Method: The use of a sensitive and specific method like HPLC is necessary to accurately quantify the dissolved compound, especially for poorly soluble substances.

Potential Applications and Biological Context

Derivatives of 1,3,4-thiadiazole linked to a piperazine ring have been investigated for a range of biological activities. The physicochemical properties discussed above are central to their potential efficacy. For instance:

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown promise as anticancer agents. The predicted hydrophilic nature of this compound might be advantageous for formulation but could require optimization to ensure sufficient cell permeability to reach intracellular targets.

-

Antimicrobial Activity: The ability of the piperazine nitrogen to exist in a protonated state at physiological pH could facilitate interactions with the negatively charged components of bacterial cell walls, contributing to antimicrobial activity.

-

CNS Applications: While the predicted logP suggests limited passive diffusion across the blood-brain barrier, the presence of the basic piperazine nitrogen means that active transport mechanisms could potentially be exploited for CNS-targeted therapies.

Conclusion

This compound is a molecule of significant interest, built from two pharmacologically relevant scaffolds. While direct experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for its synthesis and characterization. The presented protocols for determining pKa, logP, and solubility are industry-standard methods that will yield the reliable data necessary to advance the study of this compound. The interplay of its predicted hydrophilicity and basicity suggests a compound with favorable solubility that warrants further investigation to unlock its full therapeutic potential.

References

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

-

El-Sayed, W. M., Ali, O. M., & Zyada, R. E. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(35), 25283-25301. [Link]

-

Fathalla, W., & Zaki, M. E. A. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 889. [Link]

-

Jadhav, S. D., & Bhor, R. J. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(9), 83-93. [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

Krasavin, M. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(3), 1290-1294. [Link]

-

Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Al-Shaalan, N. H. (2016). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Molecular Sciences, 17(5), 729. [Link]

-

Mishra, R., & Kumar, S. (2017). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 546-563. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2777760, 1-(3-Phenyl-(1,2,4)thiadiazol-5-yl)-piperazine. Retrieved January 23, 2026 from [Link].

-

S. A. H. El-Feky, Z. K. Abd El-Sami, I. A. Al-ksakas and N. A. El-faky. (2015). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 31(2), 949-956. [Link]

-

Shaw, A. A., & Al-Dhmani, A. A. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(11), 1478. [Link]

-

Sławiński, J., & Szafrański, K. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(24), 4585. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Vaskevich, R. I., et al. (2021). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. [Link]

-

Zaichuk, M., & Shishkina, S. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6296. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 1-(1,3,4-Thiadiazol-2-YL)piperazine using NMR and IR Spectroscopy

This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of 1-(1,3,4-Thiadiazol-2-YL)piperazine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to unambiguously determine its molecular structure. The narrative emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Spectroscopic Characterization

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][3] Its derivatives are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1] The piperazine ring is also a common pharmacophore known to enhance the pharmacokinetic properties of drug candidates.[2] The conjugation of these two heterocyclic systems in this compound results in a molecule with considerable therapeutic potential. Accurate structural confirmation is the bedrock of any further investigation into its biological activity and is indispensably achieved through modern spectroscopic techniques.[4][5]

This guide will navigate the process of structural elucidation, beginning with the foundational principles of NMR and IR spectroscopy, followed by detailed experimental protocols, and culminating in a step-by-step interpretation of the spectral data to confirm the molecular structure of this compound.

Principles and Experimental Design

The elucidation of a novel chemical entity relies on the orthogonal information provided by various analytical techniques. Here, we leverage the power of IR spectroscopy to identify the functional groups present and NMR spectroscopy to map the carbon-hydrogen framework and the connectivity of the molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending).[6] Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for a rapid preliminary assessment of the molecular structure.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Data Interpretation and Structural Elucidation

The following sections detail the interpretation of the hypothetical, yet representative, spectral data for this compound, based on established data for related structures.[10][11][12][13]

Analysis of the IR Spectrum

The IR spectrum provides the first clues to the presence of the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium, sharp | N-H stretch | Indicates the presence of the secondary amine in the piperazine ring. |

| ~2950-2800 | Medium | C-H stretch (aliphatic) | Corresponds to the methylene groups of the piperazine ring. |

| ~1610 | Medium | C=N stretch | Characteristic of the imine-like bond within the 1,3,4-thiadiazole ring.[14][15] |

| ~1500 | Medium | C=C stretch (aromatic-like) | Aromatic-like ring stretching of the thiadiazole ring. |

| ~1300 | Strong | C-N stretch | Associated with the C-N bonds in both the piperazine and thiadiazole rings. |

| ~700 | Medium | C-S stretch | Indicative of the carbon-sulfur bond within the thiadiazole ring.[15] |

The presence of a sharp N-H stretch, along with aliphatic C-H stretches and the characteristic C=N and C-S absorptions, strongly supports the proposed structure containing both a piperazine and a 1,3,4-thiadiazole ring.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | s | 1H | H-5 (thiadiazole) | The proton on the thiadiazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the heteroatoms. |

| ~3.50 | t | 4H | H-3', H-5' (piperazine) | These protons are adjacent to the nitrogen attached to the thiadiazole ring and are deshielded. The triplet multiplicity indicates coupling to the adjacent CH₂ group. |

| ~3.00 | t | 4H | H-2', H-6' (piperazine) | These protons are adjacent to the N-H group. The triplet multiplicity indicates coupling to the adjacent CH₂ group. |

| ~2.00 | br s | 1H | N-H (piperazine) | The broad singlet is characteristic of an exchangeable proton on a nitrogen atom. |

The ¹H NMR spectrum clearly shows the presence of a single proton on the thiadiazole ring and two distinct methylene environments in the piperazine ring, consistent with the proposed structure. The integration values (1H, 4H, 4H, 1H) further confirm this assignment.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 (thiadiazole) | The carbon atom attached to two nitrogen atoms and a sulfur atom is expected to be significantly deshielded.[10] |

| ~150 | C-5 (thiadiazole) | The carbon atom attached to the proton in the thiadiazole ring.[10] |

| ~50 | C-3', C-5' (piperazine) | The carbon atoms adjacent to the nitrogen attached to the thiadiazole ring. |

| ~45 | C-2', C-6' (piperazine) | The carbon atoms adjacent to the N-H group. |

The ¹³C NMR spectrum shows four distinct signals, corresponding to the two unique carbons of the thiadiazole ring and the two pairs of equivalent carbons in the piperazine ring, providing conclusive evidence for the proposed molecular structure.

Workflow and Structural Confirmation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The synergistic application of IR and NMR spectroscopy provides a robust and unambiguous method for the structural elucidation of this compound. The IR spectrum confirms the presence of the key functional groups, while the ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively. The collective data from these techniques are in complete agreement with the proposed structure, providing a high degree of confidence in its identity. This foundational structural information is critical for any subsequent research and development involving this promising heterocyclic compound.

References

-

MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

National Institutes of Health. (2022, December 22). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Retrieved from [Link]

-

PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Academic Journals. (2011, November 16). Synthesis, structure elucidation and DFT studies of new thiadiazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. academicjournals.org [academicjournals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(1,3,4-Thiadiazol-2-YL)piperazine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(1,3,4-Thiadiazol-2-YL)piperazine, a heterocyclic compound of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies, fragmentation pathways, and practical applications related to this molecule.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The inclusion of a piperazine ring, a common pharmacophore in drug design, further enhances the potential for biological activity.[3][4] Given its therapeutic potential, the accurate and sensitive determination of this compound in various matrices is crucial for drug discovery and development, including pharmacokinetic studies and metabolite identification.[5][6] Mass spectrometry, coupled with liquid chromatography, stands as the premier analytical technique for this purpose due to its high sensitivity, selectivity, and structural elucidation capabilities.[7][8]

Chemical Structure and Properties:

-

Molecular Formula: C₆H₁₀N₄S

-

Monoisotopic Mass: 170.0626 g/mol

-

Key Structural Features: A five-membered 1,3,4-thiadiazole ring linked to a six-membered piperazine ring. The presence of multiple nitrogen atoms makes the molecule basic and amenable to positive ion mode mass spectrometry.

Method Development: A Strategic Approach

The choice of analytical conditions is paramount for achieving reliable and reproducible results. This section outlines the key considerations for developing a robust LC-MS method for this compound.

Liquid Chromatography: Achieving Optimal Separation

A well-developed chromatographic method is essential to separate the analyte from matrix components and potential isomers or metabolites.

-

Column Selection: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is recommended. The acidic modifier serves to protonate the basic nitrogen atoms of the piperazine ring, leading to better peak shape and enhanced ionization efficiency in positive ion mode.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical LC columns.

-

Injection Volume: This should be optimized based on the concentration of the analyte and the sensitivity of the mass spectrometer, typically in the range of 1-10 µL.

Mass Spectrometry: Ionization and Detection

The choice of ionization source and mass analyzer settings directly impacts the sensitivity and quality of the data obtained.

-

Ionization Technique:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.[9][10] It typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, which is ideal for quantitative analysis.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar and more volatile compounds.[11][12] While ESI is generally preferred for this molecule, APCI can be considered if matrix effects are problematic with ESI.[13][14]

-

-

Mass Analyzer:

-

Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis due to its high sensitivity and specificity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Time-of-Flight (TOF) and Orbitrap: These high-resolution mass spectrometers (HRMS) are invaluable for accurate mass measurements, enabling confident identification of the parent compound and its metabolites.[15]

-

Experimental Protocol: LC-MS/MS Analysis

Here is a detailed, step-by-step protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

Analyte: Precursor ion (m/z 171.1) → Product ion (e.g., m/z 85.1, 114.1)

-

Internal Standard: (To be determined based on the chosen standard)

-

-

Fragmentation Analysis: Deciphering the Mass Spectrum

Understanding the fragmentation pattern of this compound is crucial for structural confirmation and for selecting the most appropriate transitions for MRM-based quantification. The following is a proposed fragmentation pathway based on the principles of mass spectrometry for heterocyclic compounds.[16][17][18]

Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 171.1) is expected to undergo fragmentation primarily at the piperazine ring and the linkage between the two rings.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway of this compound.

Key Fragmentation Products:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 171.1 | 114.1 | C₃H₇N | Cleavage of the piperazine ring, retaining the thiadiazole and a portion of the piperazine. |

| 171.1 | 85.1 | C₄H₈N₂ | Scission of the C-N bond between the thiadiazole and piperazine rings, resulting in the protonated piperazine fragment. |

| 85.1 | 56.1 | C₂H₅ | Further fragmentation of the piperazine ring. |

Applications in Drug Development

The robust and sensitive LC-MS/MS method described herein is applicable to various stages of the drug development pipeline.

Pharmacokinetic (PK) Studies

Mass spectrometry is the gold standard for pharmacokinetic analysis, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME).[19][20] The quantitative method detailed above can be used to measure the concentration of this compound in biological fluids over time, providing essential data for dose selection and safety assessment.[6]

Metabolite Identification

Identifying and characterizing drug metabolites is a critical aspect of drug development to assess potential toxicity and efficacy.[21][22][23] High-resolution mass spectrometry (HRMS) can be employed to detect and identify potential metabolites of this compound. Common metabolic transformations could include hydroxylation of the piperazine ring, N-dealkylation, or oxidation of the sulfur atom.

Workflow for Metabolite Identification:

Caption: A typical workflow for metabolite identification using LC-HRMS.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By following the principles and protocols outlined herein, researchers can develop and validate robust analytical methods for the sensitive and specific quantification and characterization of this important pharmaceutical compound. The strategic application of these techniques will undoubtedly accelerate the research and development of new therapeutics based on the 1,3,4-thiadiazole scaffold.

References

- Meshram, P., Pardhi, M., Bamgude, P., Kamble, D., Chavan, P., & Tupare, S. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 46.

- Meshram, P., Pardhi, M., Bamgude, P., Kamble, D., Chavan, P., & Tupare, S. (2024). Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities.

- Antonenko, T. S., et al. (2021).

- Abdel-Wahab, B. F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(1), 1-15.

- Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Mass Spectrometry, 56(12), e4783.

- Tsai, T. H., et al. (2015). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry, 87(2), 1137-1144.

-

PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(8), 2533.

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Metware Biotechnology. Retrieved from [Link]

- Pitt, J. J. (2009). Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives. Clinical and Experimental Pharmacology and Physiology, 36(8), 835-839.

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]

- Mohammadi-Farani, A., et al. (2014). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 19(11), 18747-18775.

- Rudzinski, W. E., et al. (2001). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Journal of the American Society for Mass Spectrometry, 12(7), 847-856.

- Al-Omar, M. A. (2010).

-

Stanford University Mass Spectrometry. (n.d.). Pharmacokinetic (PK) Assessment. Stanford University. Retrieved from [Link]

- Tél, B., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(21), 6433.

- Borisov, R. S., et al. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Molecules, 26(10), 2893.

- Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Journal of Proteome Research, 11(12), 5513-5524.

- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1487-1497.

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved from [Link]

- Gopinath, S., & Rajan, S. (2015). The application of mass spectrometry in pharmacokinetics studies.

- Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 433-440.

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Sanea, M. M., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(10), 8758-8765.

- Abdel-Wahab, B. F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(1), 1-15.

- McIndoe, J. S. (2014). Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. European Journal of Mass Spectrometry, 20(4), 275-285.

-

The MetaRbolomics book. (n.d.). 2.2 Metabolite identification with MS/MS data. The MetaRbolomics book. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved from [Link]

-

Labcorp. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Labcorp. Retrieved from [Link]

-

Taylor & Francis. (n.d.). APCI – Knowledge and References. Taylor & Francis. Retrieved from [Link]

- De Luca, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340.

- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1487-1497.

- Pisani, L., et al. (2021). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 26(16), 4945.

-

El-Sayed, W. A., et al. (2010). Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][1][24][25]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. ResearchGate.

- Clarke, N. J., & Rindgen, D. (2007). Application of Mass Spectrometry for Metabolite Identification.

- Li, Y., et al. (2024). Integrated transcriptomic, untargeted and targeted metabolomic analyses reveal seasonal regulatory mechanisms of vascular cambium activity in woody plants: insights from Schima superba. Frontiers in Plant Science, 15, 1338002.

Sources

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. pharmafocusamerica.com [pharmafocusamerica.com]

- 8. researchgate.net [researchgate.net]

- 9. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 13. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. zpxb.xml-journal.net [zpxb.xml-journal.net]

- 19. Pharmacokinetic (PK) Assessment | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

Topic: Exploration of the Chemical Reactivity of the 1,3,4-Thiadiazole Ring in Piperazine Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Alliance of 1,3,4-Thiadiazole and Piperazine in Modern Drug Discovery

The landscape of medicinal chemistry is continually shaped by the strategic combination of privileged scaffolds to create novel molecular entities with enhanced therapeutic potential. Among these, the fusion of the 1,3,4-thiadiazole ring with a piperazine moiety represents a particularly fruitful alliance. The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] It is a versatile pharmacophore, recognized for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] Its significance in drug design is largely due to its role as a bioisostere of pyrimidine and its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-sulfur interactions, with biological targets.[6][7]

Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, is another cornerstone of medicinal chemistry.[8] Its flexible, non-planar conformation and the basicity of its nitrogen atoms allow it to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability. Furthermore, the piperazine ring serves as a versatile linker, connecting different pharmacophoric elements at an optimal distance and orientation for target engagement.

This guide provides a detailed exploration of the chemical reactivity of the 1,3,4-thiadiazole nucleus when incorporated into molecules containing a piperazine derivative. Understanding this reactivity is paramount for chemists aiming to synthesize diverse libraries of these compounds for structure-activity relationship (SAR) studies and to optimize lead compounds in the drug development pipeline.

Chapter 1: Electronic Structure and Intrinsic Reactivity of the 1,3,4-Thiadiazole Ring

The chemical behavior of the 1,3,4-thiadiazole ring is a direct consequence of its electronic architecture. It is a planar, electron-deficient aromatic system.[9] The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom results in a significant withdrawal of electron density from the C2 and C5 carbon atoms.[9][10] This inherent electron deficiency is the primary determinant of its reactivity profile.

-

Inertness to Electrophilic Aromatic Substitution: Classical electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation do not readily occur at the C2 and C5 positions.[2][10] The ring carbons are simply too electron-poor to be attacked by electrophiles. Electrophilic attack, when it does occur, preferentially happens at the ring nitrogen atoms (N3 and N4), leading to quaternization and the formation of thiadiazolium salts.[2][10]

-

Susceptibility to Nucleophilic Attack: The pronounced electron deficiency at C2 and C5 makes these positions highly susceptible to nucleophilic attack.[4][9] This is the most important aspect of the ring's reactivity for synthetic chemists. A leaving group, such as a halogen, positioned at C2 or C5 is readily displaced by a wide range of nucleophiles in a process analogous to nucleophilic aromatic substitution (SNAr).[10]

-

Stability: The 1,3,4-thiadiazole ring exhibits high aromaticity, rendering it stable in acidic media. However, it can be susceptible to ring-opening reactions under strongly basic conditions.[4][9][10]

The piperazine moiety is typically connected to the thiadiazole ring via a linker or directly to one of the ring carbons. As a saturated, non-aromatic ring, its direct electronic influence on the thiadiazole's aromatic system is minimal, behaving primarily as an alkyl substituent. However, its presence is crucial as it provides a key point for derivatization and significantly influences the overall physicochemical properties of the molecule.

Caption: Electronic properties and resulting reactivity of the 1,3,4-thiadiazole ring.

Chapter 2: Nucleophilic Substitution: The Workhorse Reaction

As established, the most synthetically useful reaction involving the 1,3,4-thiadiazole ring is nucleophilic substitution, particularly at the C2 and C5 positions. This is the primary strategy for introducing diversity into piperazine-thiadiazole scaffolds. The typical substrate for these reactions is a 2-halo-1,3,4-thiadiazole derivative.

A common synthetic route involves the initial construction of a bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine core. This key intermediate then serves as a scaffold for introducing various functionalities through nucleophilic displacement of the chlorine atoms.[11]

Experimental Workflow: Synthesis and Derivatization

The following diagram illustrates a typical workflow for synthesizing a library of piperazine-thiadiazole derivatives, starting from the construction of the key chloro-substituted intermediate.

Caption: General workflow for synthesis and diversification of piperazine-thiadiazoles.

Protocol: Nucleophilic Substitution with Thiophenols

This protocol describes the reaction of 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine with various substituted thiophenols, a method that exemplifies the ease of C-S bond formation on this scaffold.[11]

Causality Behind Choices:

-

Reactants: The chloro-substituted thiadiazole is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring. Thiophenols are soft nucleophiles that react efficiently at the electron-deficient carbon.

-

Solvent: Methanol is a suitable polar protic solvent that can dissolve the reactants and the triethylamine base.

-

Base: Triethylamine (TEA) is a non-nucleophilic organic base. Its role is crucial: it deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion and subsequently neutralizes the HCl byproduct formed during the substitution, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine (1.0 eq) in methanol.

-

Addition of Nucleophile: Add the substituted thiophenol (2.2 eq, a slight excess to ensure complete reaction) to the solution.

-

Addition of Base: Add triethylamine (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and salts. The product can be further purified by recrystallization if necessary.

Data Presentation: Representative Nucleophilic Substitution Reactions

The versatility of the 2-chloro-1,3,4-thiadiazole scaffold is demonstrated by its reaction with a variety of sulfur and nitrogen nucleophiles.

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Thiophenol | 1,4-bis(5-(phenylthio)-1,3,4-thiadiazol-2-yl)piperazine | Good | [11] |

| 2 | 4-Bromothiophenol | 1,4-bis(5-((4-bromophenyl)thio)-1,3,4-thiadiazol-2-yl)piperazine | Moderate-Good | [11] |

| 3 | 2-Mercaptobenzoic acid | 2,2'-((piperazine-1,4-diylbis(1,3,4-thiadiazole-5,2-diyl))bis(sulfanediyl))dibenzoic acid | Good | [11] |

| 4 | Aniline | N¹,N⁴-diphenyl-N¹,N⁴-bis(5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)piperazine | Moderate | [11] |

| 5 | Morpholine | 1,4-bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine | Good | [11] |

Chapter 3: Reactions Involving Substituents

While the thiadiazole ring itself is resistant to electrophilic attack, substituents attached to the ring can undergo various transformations. For instance, an amino group at the C2 or C5 position introduces nucleophilicity and allows for a range of subsequent reactions.

Reactivity of 2-Amino-1,3,4-thiadiazole Derivatives

A 2-amino group on the thiadiazole ring behaves similarly to an aniline, albeit with reduced basicity due to the electron-withdrawing nature of the heterocycle. It can be readily acylated, alkylated, or used to form Schiff bases.[10]

Protocol: Formation of Schiff Bases

This protocol outlines the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an aldehyde to form a Schiff base (imine).

Causality Behind Choices:

-

Catalyst: A catalytic amount of a strong acid (like glacial acetic acid) is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the thiadiazole.

-

Solvent & Conditions: Ethanol is a common solvent, and refluxing provides the necessary energy to overcome the activation barrier and facilitates the removal of the water byproduct, driving the equilibrium towards the product.

Step-by-Step Methodology:

-

Reactant Mixture: Combine the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 8-10 hours.

-

Isolation: Cool the mixture. The resulting solid product that precipitates out is collected by filtration.

-

Purification: Wash the product with cold ethanol and dry. Recrystallization can be performed for higher purity.

Conclusion: A Versatile Scaffold for Chemical Exploration

The 1,3,4-thiadiazole ring, when incorporated into piperazine derivatives, presents a predictable and highly useful reactivity profile for medicinal chemists. Its inherent electron deficiency dictates a chemistry dominated by nucleophilic substitution at the C2 and C5 positions, providing a reliable handle for molecular diversification. While the core ring is resistant to electrophiles, functional groups appended to it offer secondary sites for chemical modification. By understanding the electronic nature of this scaffold and leveraging established protocols, researchers can efficiently synthesize and optimize novel compounds, accelerating the journey from chemical concept to therapeutic candidate.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.PMC.

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- Synthesis of 1,3,4-thiadiazoles.Organic Chemistry Portal.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.Journal of Chemical and Pharmaceutical Research.

- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.Journal of Al-Nahrain University.

- Chemical Reactivity of 1,3,4-Thiadiazole.ChemicalBook.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.MDPI.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.PMC - NIH.

- Synthesis of 1,3,4-thiadiazole Derivative Using Appropri

- Heterocyclic compound.Wikipedia.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.MDPI.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.MDPI.

Sources

- 1. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 9. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary In-Vitro Screening of 1-(1,3,4-Thiadiazol-2-YL)piperazine Derivatives

Foreword: The Strategic Imperative for Hybrid Pharmacophores

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic indices is a paramount objective. The strategic amalgamation of distinct pharmacophores into a single molecular framework represents a powerful approach to achieving this goal. This guide focuses on a particularly promising class of hybrid molecules: 1-(1,3,4-Thiadiazol-2-YL)piperazine derivatives. The 1,3,4-thiadiazole moiety, a five-membered heterocyclic ring, is a well-established pharmacophore renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its mesoionic nature allows for efficient membrane translocation, leading to favorable bioavailability.[1] The piperazine ring, another privileged scaffold in medicinal chemistry, is frequently incorporated to enhance the pharmacokinetic profile of drug candidates, improving aqueous solubility and bioavailability.[2] The fusion of these two moieties has yielded derivatives with significant potential across multiple therapeutic areas.

This technical guide provides an in-depth exploration of the preliminary in-vitro screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental design, thereby enabling a comprehensive understanding of the screening process.

I. Synthetic Strategies: Building the Molecular Architecture

The synthesis of this compound derivatives is a multi-step process that can be tailored to generate a diverse library of compounds for screening. A common and effective synthetic route involves the initial synthesis of the two core heterocyclic systems followed by their coupling.

A versatile method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride.[1] The subsequent introduction of the piperazine moiety can be achieved through a nucleophilic substitution reaction, for instance, by reacting a halogenated 1,3,4-thiadiazole with a desired piperazine derivative.

The following diagram illustrates a general synthetic workflow:

Caption: Generalized synthetic workflow for this compound derivatives.

II. In-Vitro Screening Cascade: A Multi-Faceted Evaluation

The preliminary in-vitro screening of this compound derivatives is a critical step in identifying promising lead compounds. This process typically involves a tiered approach, starting with broad cytotoxicity or antimicrobial assays, followed by more specific mechanistic studies for active compounds.

A. Anticancer Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in a number of anticancer agents.[3] The rationale for screening these piperazine derivatives for anticancer activity is therefore well-founded.

1. Rationale for Cell Line Selection:

The choice of cancer cell lines is a critical determinant of the relevance of the screening data. A panel of cell lines representing different cancer types is often employed in preliminary screens to assess the broad-spectrum activity of the compounds.[4] For instance, the NCI-60 panel, a collection of 60 human cancer cell lines, provides a comprehensive initial screen.[5] Alternatively, a more focused approach may involve selecting cell lines based on the expression of specific molecular targets. Given that some thiadiazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and HER2, cell lines with known overexpression of these receptors, such as certain breast (e.g., MCF-7, SK-BR-3) and lung (e.g., A549) cancer cell lines, are logical choices.[6]

2. Primary Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is a robust and high-throughput compatible assay, making it ideal for primary screening.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

3. Potential Mechanism of Action: EGFR/HER2 Inhibition

Overexpression and abnormal activation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are implicated in the development and progression of various cancers.[8] Small molecule inhibitors that target these receptor tyrosine kinases are a cornerstone of modern oncology.[9] Several 1,3,4-thiadiazole derivatives have been identified as dual EGFR/HER2 inhibitors.[10]

The following diagram illustrates the simplified EGFR/HER2 signaling pathway and the point of inhibition by these derivatives:

Caption: Simplified EGFR/HER2 signaling pathway and inhibition by this compound derivatives.

Data Presentation: Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 2.34 - 91.00 | 5-Fluorouracil | - |

| Derivative B | HepG2 (Liver) | 3.13 - 44.87 | 5-Fluorouracil | - |

| Derivative C | LoVo (Colon) | 2.44 | - | - |

| Derivative D | A549 (Lung) | 8.03 | Cisplatin | 1.40 |

Note: The IC50 values are presented as a range or specific values as reported in the literature for various 1,3,4-thiadiazole derivatives, some of which include a piperazine moiety.[1][3][11]

B. Antimicrobial Activity Screening

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[12] Heterocyclic compounds, including 1,3,4-thiadiazoles, have demonstrated significant antimicrobial potential.[13][14][15]

1. Rationale for Microbial Strain Selection:

A standard panel of clinically relevant Gram-positive and Gram-negative bacteria is typically used for initial screening.[16] This includes strains such as Staphylococcus aureus (Gram-positive), a common cause of skin and soft tissue infections, and Escherichia coli (Gram-negative), a frequent cause of urinary tract and gastrointestinal infections. Including drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is also highly relevant. Fungal strains like Candida albicans are often included to assess antifungal activity.

2. Primary Antimicrobial Assay: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique for preliminary antimicrobial susceptibility testing.[13] It is simple, cost-effective, and allows for the simultaneous testing of multiple compounds.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the prepared inoculum using a sterile swab.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds. Place the disks onto the inoculated agar surface. Include a blank disk (vehicle control) and a disk with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Data Presentation: Antimicrobial Activity

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Standard Zone of Inhibition (mm) |

| Derivative E | S. aureus | 18.96 | Ciprofloxacin | - |

| Derivative F | E. coli | 17.33 | Ciprofloxacin | - |

| Derivative G | B. pumilus | 18.20 | Ciprofloxacin | - |

Note: The zone of inhibition values are representative of those reported for 1,3,4-thiadiazole derivatives against various bacterial strains.[14]

C. Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The 1,3,4-thiadiazole scaffold has been explored for its antioxidant potential.[17]

1. Primary Antioxidant Assay: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add a solution of DPPH in the same solvent to the test compound solutions.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve. Ascorbic acid or a similar standard antioxidant is used as a positive control.

Data Presentation: Antioxidant Activity

| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative H | 28.00 | Ascorbic Acid | 29.2 |

| Derivative I | 27.50 | Ascorbic Acid | 29.2 |

Note: The IC50 values are representative of those reported for 1,3,4-thiadiazole derivatives.[6]

D. Cholinesterase Inhibitory Activity Screening

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[5][18] The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the design of cholinesterase inhibitors.[19]

1. Primary Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a simple and reliable spectrophotometric assay for measuring cholinesterase activity and its inhibition.

Experimental Protocol: Ellman's Method

-

Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and incubate for a short period.

-

Initiation of Reaction: Add the substrate and DTNB to the wells to initiate the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and the IC50 value for each compound. A known cholinesterase inhibitor, such as donepezil or galantamine, is used as a positive control.

Data Presentation: Cholinesterase Inhibitory Activity

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Reference Compound | Reference AChE IC50 (µM) |

| Derivative J | 8.250 - 20.382 | 0.986 - 14.143 | Tacrine | - |

Note: The IC50 values are presented as a range as reported in the literature for various 1,3,4-thiadiazole derivatives.[2]

III. Concluding Remarks and Future Directions

The preliminary in-vitro screening of this compound derivatives provides a crucial first look at their therapeutic potential. The assays outlined in this guide offer a robust and efficient means of identifying hit compounds with promising anticancer, antimicrobial, antioxidant, or cholinesterase inhibitory activities. It is imperative to interpret the results of these primary screens in the context of the broader drug discovery process. Active compounds identified in these initial assays will require further characterization, including more detailed mechanistic studies, in-vivo efficacy testing, and comprehensive pharmacokinetic and toxicological profiling. The structure-activity relationship (SAR) studies of these initial hits will be instrumental in guiding the design and synthesis of next-generation derivatives with improved potency and selectivity. The versatile nature of the this compound scaffold, coupled with a rigorous and well-designed screening cascade, holds significant promise for the discovery of novel therapeutic agents.

IV. References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

-

Antibacterial screening against Gram positive species of synthesized derivatives. [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. [Link]

-

Synthesis of drug-like derivatives of 1,3,4-thiadiazoles (3a–3i). [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]

-

Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. [Link]

-

Antioxidant Activity of Piperazine Compounds: A Brief Review. [Link]

-

Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]

-

EGFR inhibitors synthesis and biological assessment. [Link]

-

Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

-

Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. [Link]

-

1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Treatment. [Link]

-

Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti. [https://www.semanticscholar.org/paper/Synthesis-of-novel-piperazine-based-bis(thiazole)(1-Gomha-Muhammad/7161833878b2d1841e2170327fcd881347078e47]([Link]

-

Synthesis, characterization and in-vitro anti-oxidant activity of some novel 1, 3,4-thiadiazole derivatives. [Link]

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

-

Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. [Link]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saudijournals.com [saudijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. geneonline.com [geneonline.com]

- 18. researchgate.net [researchgate.net]

- 19. universci.com [universci.com]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1,3,4-Thiadiazole Compounds